Ac-Arg-Leu-Arg-AMC

Proteasome Enzyme Specificity Substrate Profiling

Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) is the validated fluorogenic substrate for quantifying trypsin-like (β1/β2) proteasome activity. Km=78μM; exclusive Arg-AMC cleavage ensures linear fluorescence (Ex/Em: 380/460nm) without confounding side-reactions. Critically, this substrate cannot be substituted with Suc-LLVY-AMC (chymotrypsin-like) or Z-LLE-AMC (caspase-like)—these measure entirely different catalytic subunits and yield erroneous selectivity data. Validated for Michaelis-Menten kinetics, HTS inhibitor screening (96/384-well), and subunit-specific proteasome profiling in cancer and neurodegeneration lysates.

Molecular Formula C32H47F3N10O8
Molecular Weight 756.8 g/mol
CAS No. 929903-87-7
Cat. No. B3030607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Arg-Leu-Arg-AMC
CAS929903-87-7
Molecular FormulaC32H47F3N10O8
Molecular Weight756.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C30H46N10O6.C2HF3O2/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19;3-2(4,5)1(6)7/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36);(H,6,7)
InChIKeyCEEMPRHZPRGAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Arg-Leu-Arg-AMC: Fluorogenic Proteasome Substrate for Trypsin-like Activity Quantification


Ac-Arg-Leu-Arg-AMC (CAS 929903-87-7), also known as Ac-RLR-AMC, is a synthetic fluorogenic tetrapeptide substrate comprising an acetylated Arg-Leu-Arg sequence linked to a 7-amino-4-methylcoumarin (AMC) fluorophore. It is designed specifically for the quantitative measurement of the trypsin-like (β1/β2) peptidase activity of the 20S and 26S proteasome . Upon enzymatic cleavage at the C-terminal Arg-AMC bond, free AMC is released, generating a fluorescence signal (Ex/Em: 380/440-460 nm) that is directly proportional to enzyme activity . This compound is a fundamental tool in proteasome research, enabling kinetic analysis, inhibitor screening, and functional studies of the ubiquitin-proteasome system .

Why Ac-Arg-Leu-Arg-AMC Is Not Interchangeable with Other AMC Substrates


Substituting Ac-Arg-Leu-Arg-AMC with other fluorogenic AMC peptides (e.g., Suc-Leu-Leu-Val-Tyr-AMC for chymotrypsin-like activity) is scientifically invalid due to the strict substrate specificity of proteasome catalytic subunits. The trypsin-like (β2) subunit cleaves exclusively after basic residues (Arg/Lys), whereas the chymotrypsin-like (β5) subunit cleaves after hydrophobic residues . Using the wrong substrate will measure an entirely different enzymatic activity, leading to erroneous conclusions regarding inhibitor selectivity, enzyme kinetics, or disease-state functional changes [1]. Ac-Arg-Leu-Arg-AMC is further distinguished by its low Michaelis constant (Km = 78 μM) and exclusive cleavage at the Arg-AMC bond, ensuring that the fluorescence signal accurately reflects only the trypsin-like activity of the proteasome without confounding side-reactions .

Ac-Arg-Leu-Arg-AMC: Comparative Evidence and Differentiation Data


Substrate Specificity: Trypsin-like vs. Chymotrypsin-like Proteasome Activity

Ac-Arg-Leu-Arg-AMC is selectively cleaved by the trypsin-like (β1/β2) subunit of the proteasome, which requires a basic residue (Arg or Lys) at the P1 position. In contrast, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is a substrate for the chymotrypsin-like (β5) subunit, which recognizes hydrophobic residues . A direct head-to-head study in a Huntington's disease cell model quantified this differential activity: Ac-Arg-Leu-Arg-AMC cleavage was used to specifically measure the trypsin-like activity, while Suc-LLVY-AMC cleavage was used for the chymotrypsin-like activity, demonstrating distinct functional readouts from the two proteasome catalytic subunits [1].

Proteasome Enzyme Specificity Substrate Profiling

Kinetic Parameter: Michaelis Constant (Km) for Trypsin-like Activity

Ac-Arg-Leu-Arg-AMC exhibits a low Michaelis constant (Km) of 78 μM for the trypsin-like activity of purified proteasomes, indicating high affinity and efficient substrate binding [1]. While other proteasome substrates are used in parallel (e.g., Suc-LLVY-AMC for chymotrypsin-like activity and Z-Leu-Leu-Glu-AMC for caspase-like activity), their Km values differ substantially and are not interchangeable due to distinct enzyme-substrate interactions [2]. This quantitative Km value allows for accurate kinetic calculations and ensures that assays are performed under saturating substrate conditions, which is critical for reliable inhibitor IC50 determination [3].

Enzyme Kinetics Proteasome Michaelis-Menten

Exclusive Cleavage at Arg-AMC Bond for Accurate Quantification

Ac-Arg-Leu-Arg-AMC is cleaved exclusively at the Arg-AMC amide bond by the proteasome's trypsin-like activity . This is in contrast to some other AMC substrates that may undergo non-specific or alternative cleavage events, which can confound data interpretation. The exclusive cleavage property ensures that every molecule of AMC released corresponds directly to a single catalytic event, providing a linear and accurate readout of proteasome activity [1]. This high fidelity is essential for reproducible enzyme kinetic studies, high-throughput inhibitor screening, and mechanistic investigations .

Enzyme Assay Fluorogenic Substrate Data Reproducibility

Application in Inhibitor Screening: Human 26S Proteasome

Ac-Arg-Leu-Arg-AMC is a validated substrate for high-throughput screening of inhibitors targeting the trypsin-like activity of the human 26S proteasome. In a documented assay, the compound was used to assess the decrease in AMC hydrolysis upon incubation with test compounds for 2 hours, using a fluorescence-based method [1]. This contrasts with substrates like Suc-LLVY-AMC, which are used for chymotrypsin-like activity inhibitors . The specific use of Ac-Arg-Leu-Arg-AMC allows for the identification of compounds that selectively inhibit the trypsin-like catalytic subunit, which is a distinct therapeutic strategy in diseases such as multiple myeloma and other cancers .

Drug Discovery Inhibitor Screening High-Throughput Assay

Optimal Application Scenarios for Ac-Arg-Leu-Arg-AMC Based on Validated Evidence


Kinetic Analysis of Proteasome Trypsin-like Activity

Researchers should use Ac-Arg-Leu-Arg-AMC to determine the kinetic parameters (e.g., Km, Vmax, kcat) of the trypsin-like activity of purified 20S or 26S proteasomes. The defined Km of 78 μM allows for the establishment of saturating assay conditions, ensuring accurate and reproducible kinetic measurements [1]. The exclusive cleavage at the Arg-AMC bond provides a direct, linear correlation between fluorescence and enzyme activity, which is essential for Michaelis-Menten analysis .

High-Throughput Screening for Trypsin-like Proteasome Inhibitors

Ac-Arg-Leu-Arg-AMC is ideally suited for high-throughput screening campaigns to identify novel small-molecule inhibitors of the proteasome's trypsin-like catalytic subunit. The fluorogenic AMC release enables a simple, rapid, and sensitive fluorescence-based readout that is compatible with automated liquid handling and plate readers [2]. Its validated use in human 26S proteasome assays makes it directly relevant to drug discovery programs targeting cancer and other diseases [3].

Functional Profiling of Proteasome Activity in Disease Models

Ac-Arg-Leu-Arg-AMC enables the specific measurement of trypsin-like proteasome activity in complex biological samples, such as cell lysates or tissue extracts, from disease models. This is critical for studies investigating the role of the ubiquitin-proteasome system in neurodegeneration, cancer, and other pathologies [4]. By using this substrate alongside Suc-LLVY-AMC (for chymotrypsin-like activity) and Z-LLE-AMC (for caspase-like activity), researchers can obtain a comprehensive, subunit-specific profile of proteasome function, which can reveal disease-specific alterations in catalytic activity .

Mechanistic Studies of Proteasome Activators and Regulators

Ac-Arg-Leu-Arg-AMC is a valuable tool for studying the effects of proteasome activators (e.g., 11S/PA28) and regulatory particles on the trypsin-like activity of the 20S core particle. The substrate's well-characterized kinetic parameters provide a quantitative baseline for measuring changes in substrate binding and turnover rates in the presence of these regulatory complexes [5]. This application is essential for understanding the complex regulation of proteasome-mediated protein degradation.

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